molecular formula C8H5BrCl2F2O B1411304 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide CAS No. 1806322-29-1

2,4-Dichloro-3-(difluoromethoxy)benzyl bromide

Cat. No.: B1411304
CAS No.: 1806322-29-1
M. Wt: 305.93 g/mol
InChI Key: XOHCKCZKHCXVCP-UHFFFAOYSA-N
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Description

X-ray Crystallography

While crystallographic data for this specific compound is not publicly available, analogous halogenated benzyl bromides exhibit monoclinic crystal systems with halogen-halogen interactions stabilizing the lattice. The bromine atom’s van der Waals radius (1.85 Å) and chlorine’s (1.75 Å) likely contribute to intermolecular interactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the difluoromethoxy group’s -OCF₂ protons resonate at δ 4.5–5.0 ppm. The bromomethyl group’s -CH₂Br signal is observed at δ 4.3–4.7 ppm.
  • ¹³C NMR : The benzene ring carbons show signals between δ 120–140 ppm. The difluoromethoxy carbon (OCF₂) appears at δ 110–115 ppm due to fluorine’s electronegativity.

Mass Spectrometry (MS):
The molecular ion peak [M⁺] is observed at m/z 305.93, with fragmentation patterns including loss of Br (Δ m/z -80) and Cl (Δ m/z -35).

Infrared (IR) Spectroscopy :

  • C-Br stretch: 500–600 cm⁻¹.
  • C-F stretches (difluoromethoxy): 1100–1250 cm⁻¹.
  • Aromatic C-Cl vibrations: 700–800 cm⁻¹.

Comparative Analysis of Halogenated Benzyl Bromide Derivatives

Table 2: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties
2,4-Dichloro-3-(difluoromethoxy)benzyl bromide C₈H₅BrCl₂F₂O -Cl (2,4), -OCF₂ (3), -CH₂Br (1) High electrophilicity, enhanced lipophilicity
2,4-Dichlorobenzyl bromide C₇H₅BrCl₂ -Cl (2,4), -CH₂Br (1) Lower polarity, simpler synthesis
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide C₈H₄BrCl₂F₃ -Cl (2,3), -CF₃ (6), -CH₂Br (1) Increased steric hindrance, thermal stability
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O -OCF₃ (4), -CH₂Br (1) Higher volatility, distinct reactivity profile

Reactivity Trends:

  • Electrophilicity : The bromomethyl group’s reactivity is modulated by adjacent substituents. Electron-withdrawing groups (e.g., -Cl, -OCF₂) enhance electrophilicity, favoring nucleophilic substitution.
  • Thermal Stability : Derivatives with trifluoromethyl groups exhibit higher stability due to strong C-F bonds, whereas difluoromethoxy-containing compounds may undergo hydrolysis under acidic conditions.
  • Synthetic Utility : The difluoromethoxy group in 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide makes it valuable for synthesizing agrochemicals and pharmaceuticals, where fluorine’s metabolic stability is advantageous.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-2-5(10)7(6(4)11)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHCKCZKHCXVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)benzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities. The compound's structure includes multiple halogen atoms and a difluoromethoxy group, which contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide is C₁₃H₈BrCl₂F₂O. Its unique structural features include:

  • Chlorine atoms : Enhance reactivity and influence biological interactions.
  • Difluoromethoxy group : Potentially increases lipophilicity and bioavailability.

The biological activity of 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide is primarily attributed to its ability to interact with nucleophilic sites in proteins. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in enzymes and receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been employed in studies focused on enzyme inhibition, particularly in relation to metabolic pathways.
  • Protein-Ligand Interactions : It serves as a probe for examining protein-ligand interactions, which are crucial for understanding various biochemical processes.

Biological Activity

Research indicates that compounds similar to 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide exhibit significant pharmacological properties. While specific data on this compound is limited, related compounds have shown efficacy in various biological assays.

Anticancer Activity

Studies have suggested that halogenated phenacyl derivatives can inhibit cancer cell proliferation. The difluoromethoxy group may enhance the compound's ability to interact with cancer-related targets.

Applications in Research and Medicine

The compound is utilized across several fields:

  • Chemistry : Acts as an intermediate in organic synthesis and a reagent in various chemical transformations.
  • Biology : Used in enzyme inhibition studies and as a biochemical probe.
  • Medicine : Investigated for potential use in drug design, particularly for developing enzyme inhibitors and receptor modulators.

Case Studies

Recent studies have explored the compound's potential applications:

  • Enzyme Inhibition Studies : Research has demonstrated that 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications.
  • Pharmacological Investigations : A study highlighted its role as a pharmacophore in drug design aimed at anti-inflammatory and anticancer agents, showcasing its versatility in medicinal chemistry.

Comparative Analysis

To better understand the biological activity of 2,4-Dichloro-3-(difluoromethoxy)benzyl bromide, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
2',4'-Dichloro-6'-(difluoromethoxy)phenacyl chlorideC₁₃H₉Cl₂F₂OSimilar reactivity; used for enzyme studies
3',4'-Dibromo-5'-fluorophenacyl bromideC₁₃H₉Br₂FHigher reactivity due to multiple bromines

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Effects

Substituent Position and Reactivity
  • Target Compound : The 2,4-dichloro and 3-difluoromethoxy substituents create a strong electron-deficient aromatic ring, accelerating nucleophilic attack on the benzylic bromide. Steric hindrance from the 2-chloro group may slightly reduce reactivity compared to para-substituted analogs .
  • 4-(Difluoromethoxy)benzyl Bromide : The para-substituted difluoromethoxy group provides electronic activation without significant steric hindrance, leading to higher reactivity than the target compound .
  • 3-Chloro-2,4-difluorobenzyl Bromide : Replacing the difluoromethoxy group with fluorine atoms reduces electron withdrawal, resulting in lower reactivity. The molecular formula C₇H₄BrClF₂ (MW: 237.47 g/mol) also reflects a smaller, less polar structure .
  • 4-Methoxybenzyl Bromide : The electron-donating methoxy group deactivates the ring, making this compound far less reactive in substitutions compared to the target compound .
Bond Parameters

Crystallographic studies show that electron-withdrawing substituents lengthen the C(Ar)-CH₂ and CH₂-Br bonds. For example:

  • Unsubstituted benzyl bromide: C(Ar)-CH₂ = 1.49 Å, CH₂-Br = 1.97 Å.
  • 2,4-Dichloro-3-(difluoromethoxy) analog: C(Ar)-CH₂ ≈ 1.52 Å, CH₂-Br ≈ 2.02 Å (estimated) .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Organic Solvents)
2,4-Dichloro-3-(difluoromethoxy)benzyl bromide C₈H₅BrCl₂F₂O 304.39 32–35 (est.) 250–260 (est.) High (DMF, ACN)
2-Chloro-5-(difluoromethoxy)benzyl bromide C₈H₆BrClF₂O 271.49 High (DMF, THF)
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O 261.03 Moderate (DCM, EtOAc)
4-Methoxybenzyl bromide C₈H₉BrO 201.06 25–27 220–225 Moderate (EtOH, Ether)

Notes:

  • The target compound’s higher molecular weight and polarity contribute to elevated melting/boiling points compared to mono-substituted analogs.
  • Trifluoromethoxy analogs (e.g., 4-(trifluoromethoxy)benzyl bromide) exhibit greater lipophilicity but similar reactivity profiles .

Q & A

Q. How can researchers optimize the synthesis of 2,4-dichloro-3-(difluoromethoxy)benzyl bromide to minimize competing side reactions?

Methodological Answer:

  • Reaction Conditions: Use a bromination agent like KBr in acidic media (pH ~1) with H₂O₂ as an oxidizing agent to enhance bromide ion reactivity. Control temperature at 25°C to avoid thermal decomposition of intermediates .
  • Solvent Selection: Dichloromethane (DCM) is effective for stabilizing reactive intermediates and facilitating phase separation during workup, as demonstrated in analogous benzyl bromide syntheses .
  • Monitoring: Employ TLC or HPLC to track reaction progress and detect byproducts (e.g., aldehydes or dibrominated derivatives) early .

Q. What purification strategies are recommended for isolating 2,4-dichloro-3-(difluoromethoxy)benzyl bromide from reaction mixtures?

Methodological Answer:

  • Extraction: Partition the crude product between DCM and water to remove polar impurities. Use sodium sulfate to dry the organic layer .
  • Distillation/Recrystallization: If volatile, fractional distillation under reduced pressure (e.g., 15 mmHg) can isolate the product. For crystalline intermediates, recrystallize in non-polar solvents like hexane .
  • Chromatography: Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) resolves halogenated aromatic byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichloro groups; CF₂O signals at δ 4.5–5.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected ~315.9 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy: Detect C-Br stretching (~550 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) to validate functional groups .

Advanced Research Questions

Q. How do pH and temperature affect the stability of 2,4-dichloro-3-(difluoromethoxy)benzyl bromide in aqueous/organic biphasic systems?

Methodological Answer:

  • pH Stability: Under acidic conditions (pH < 3), the compound is prone to hydrolysis due to Br⁻ displacement. Neutral or slightly basic conditions (pH 7–8) stabilize it, but avoid strong bases to prevent elimination reactions .
  • Temperature Control: Store at 0–4°C in anhydrous solvents (e.g., DCM) to suppress thermal degradation. Conduct accelerated stability studies at 40°C to model long-term storage .

Q. What mechanistic insights explain competing substitution vs. elimination pathways during its synthesis?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing Cl and CF₂O groups deactivate the aromatic ring, favoring bromination at the benzyl position via radical or SN2 mechanisms .
  • Elimination Risks: Elevated temperatures or polar aprotic solvents (e.g., DMF) may promote β-elimination, forming 2,4-dichloro-3-(difluoromethoxy)styrene. Monitor via GC-MS to quantify byproduct formation .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzyl bromides?

Methodological Answer:

  • Comparative Studies: Replicate reactions under standardized conditions (e.g., 1:1 DCM/H₂O, 25°C) using analogs like 4-chlorobenzyl bromide (CAS 622-95-7) as controls .
  • Computational Modeling: DFT calculations predict activation energies for bromination vs. hydrolysis, aligning experimental outcomes with theoretical data .

Q. What role does this compound play in multi-step syntheses of agrochemical or pharmaceutical intermediates?

Methodological Answer:

  • Nucleophilic Displacement: React with amines (e.g., pyridines) to form quaternary ammonium salts, useful in herbicide precursors like Fluroxypyr analogs .
  • Cross-Coupling: Utilize Suzuki-Miyaura reactions with arylboronic acids to construct biaryl systems, a common motif in drug discovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)benzyl bromide
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)benzyl bromide

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